N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H24N2O5 and its molecular weight is 468.509. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Molecular Weight : 433.49 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the provided data.
Anticancer Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds in its class have demonstrated effectiveness against bacterial strains and fungi. Studies show that modifications in the benzodioxin structure can enhance antibacterial potency .
Anti-inflammatory Effects
The anti-inflammatory effects of related compounds have been documented. These compounds often inhibit pro-inflammatory cytokines and pathways, suggesting that N-(2,3-dihydro-1,4-benzodioxin) may also possess similar properties .
The biological activity of N-(2,3-dihydro-1,4-benzodioxin) can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound could influence various signaling pathways associated with inflammation and cell survival.
Study 1: Anticancer Activity
A study conducted on a series of quinoline derivatives found that those incorporating a benzodioxin moiety exhibited enhanced cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis mediated by caspase activation .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of benzodioxin derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly increased antibacterial activity .
Data Tables
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-2-18-7-9-19(10-8-18)27(32)22-16-30(23-6-4-3-5-21(23)28(22)33)17-26(31)29-20-11-12-24-25(15-20)35-14-13-34-24/h3-12,15-16H,2,13-14,17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAEAVTTKSJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.